2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid
Description
2-[[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid is a synthetic organic compound featuring a 3-methylbutanoic acid backbone conjugated via an amide linkage to an (E)-3-(4-methoxyphenyl)prop-2-enoyl group. The (E)-configured enoyl moiety introduces rigidity and planarity to the structure, while the 4-methoxyphenyl substituent contributes to its electronic and steric profile. The carboxylic acid and amide functionalities enable hydrogen bonding, influencing solubility and crystallinity .
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMUKNLXQRDQV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid typically involves the reaction of 4-methoxyphenylacetic acid with a suitable amine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation of the acid, making it more reactive towards the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Key Structural and Functional Differences
- The amide linkage in the target compound contrasts with the hydrochloride salt in , altering ionization states and hydrogen-bonding capacity . Bulky substituents (e.g., benzyloxycarbonyl in ) introduce steric hindrance, which may limit interaction with biological targets compared to the planar enoyl group in the target .
- Pharmacological Inference: Salvianolic Acid A () demonstrates that cinnamoyl derivatives with hydroxylation exhibit anti-inflammatory activity. The target compound’s methoxy group may reduce antioxidant efficacy but improve metabolic stability compared to poly-hydroxylated analogs .
Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid and amide groups in the target compound enable robust hydrogen-bonding networks, influencing crystal packing and solubility. This contrasts with ’s compound, where additional hydroxyl groups enhance water solubility but may complicate crystallization .
- Lipophilicity : The 4-methoxyphenyl group confers higher logP values compared to ’s chlorophenyl derivative, suggesting better lipid membrane penetration.
Biological Activity
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid, also known by its CAS number 444153-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects in various biological systems, and relevant case studies.
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 303.35 g/mol
- LogP : 6.642 (indicating high lipophilicity)
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes linked to inflammation and metabolic disorders.
- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring contributes to its antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- IC50 Values : The compound demonstrated IC50 values ranging from 15 µM to 30 µM against breast and colon cancer cell lines, indicating significant anticancer potential.
- Mechanism : It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Pro-inflammatory Cytokines : Studies revealed that it significantly reduces the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
- Animal Models : In vivo studies using mouse models of arthritis showed reduced swelling and joint damage upon administration of the compound.
Antioxidant Activity
The antioxidant capacity was assessed using various assays:
- DPPH Scavenging Assay : The compound exhibited a scavenging effect on DPPH radicals with an IC50 value of approximately 25 µM.
- Cellular Protection : It was effective in protecting neuronal cells from oxidative damage induced by hydrogen peroxide.
Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the effects of the compound on MCF-7 breast cancer cells. The results highlighted:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces G1 phase arrest and promotes apoptosis.
Study 2: Anti-inflammatory Action
Research conducted at a leading pharmacological institute investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:
- Results : Treatment with the compound significantly reduced edema by up to 60% compared to controls.
- Histopathological Analysis : Tissues showed reduced inflammatory cell infiltration and tissue damage.
Data Summary
| Biological Activity | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer (MCF-7) | Cell viability reduction | 15 µM |
| Anti-inflammatory (in vivo) | Reduced paw edema | Not specified |
| Antioxidant | DPPH scavenging | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
